N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide is a synthetic naphthalene-2-carboxamide derivative featuring a 4-methylidenecyclohexyl substituent on the amide nitrogen. This compound belongs to a pharmacologically relevant scaffold class that has been investigated for protein kinase and histone deacetylase (HDAC) dual inhibition , antimycobacterial activity , and modulation of opioid receptors.

Molecular Formula C18H19NO
Molecular Weight 265.356
CAS No. 2097857-40-2
Cat. No. B2827638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylidenecyclohexyl)naphthalene-2-carboxamide
CAS2097857-40-2
Molecular FormulaC18H19NO
Molecular Weight265.356
Structural Identifiers
SMILESC=C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H19NO/c1-13-6-10-17(11-7-13)19-18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-5,8-9,12,17H,1,6-7,10-11H2,(H,19,20)
InChIKeyUSCMZNIDKWXIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide (CAS 2097857-40-2) Procurement & Selection Guide: Structural and Class-Based Differentiation


N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide is a synthetic naphthalene-2-carboxamide derivative featuring a 4-methylidenecyclohexyl substituent on the amide nitrogen . This compound belongs to a pharmacologically relevant scaffold class that has been investigated for protein kinase and histone deacetylase (HDAC) dual inhibition [1], antimycobacterial activity [2], and modulation of opioid receptors [3]. However, direct published quantitative data for this specific CAS number remains absent from the peer-reviewed literature as of the knowledge cutoff, necessitating a selection decision based primarily on its distinct structural features, predicted physicochemical properties, and the established activity landscape of close structural analogs.

Why N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide Cannot Be Interchanged with Generic Naphthalene-2-carboxamides


The presence of a 4-methylidenecyclohexyl group distinguishes this compound from both N-cyclohexyl and N-aryl naphthalene-2-carboxamide analogs through three critical features relevant to procurement: (1) the exocyclic methylidene double bond introduces a geometrically constrained, planar terminus that alters the molecular shape and rigidity compared to saturated cyclohexyl analogs, directly impacting target binding conformations ; (2) the methylidene moiety presents a potential electrophilic site for covalent or Michael-type interactions, a feature absent in N-cyclohexylnaphthalene-2-carboxamide (CAS 82740-60-1) and N-benzyl-2-naphthamide ; and (3) within the broader naphthalene carboxamide patent space directed at dual kinase/HDAC inhibition, the specific substitution pattern at the amide nitrogen has been shown to be a key determinant of selectivity and potency [1]. Blind substitution with a generic naphthalene-2-carboxamide lacking the methylidenecyclohexyl group would therefore alter both the physicochemical property profile and the biological interaction potential, rendering the substitution scientifically invalid without explicit target-specific validation.

Quantitative Differentiation Evidence for N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide (CAS 2097857-40-2)


Structural Differentiation: Exocyclic Methylidene Group vs. Saturated Cyclohexyl Analogs

The target compound contains an sp²-hybridized 4-methylidene carbon (C=CH₂) on the cyclohexyl ring, creating a trigonal planar geometry at this position. In contrast, the closest commercially available analog, N-cyclohexylnaphthalene-2-carboxamide (CAS 82740-60-1), possesses a fully saturated cyclohexyl ring with all sp³ carbons . This structural difference results in a lower number of H-bond donors (1 vs. 1), identical H-bond acceptors (1 vs. 1), but a reduced rotatable bond count (2 vs. 2) and an altered molecular topology with a computed complexity index of approximately 340 for the target compound compared to 308 for the saturated analog . The exocyclic double bond also reduces the molecular formula from C₁₇H₁₉NO (MW 253.34) to C₁₈H₁₉NO (MW 265.36), reflecting the formal loss of two hydrogen atoms and the resulting increase in unsaturation .

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Class-Level Evidence: Antimycobacterial Activity of Naphthalene-2-carboxamides Establishes Baseline for This Scaffold

A systematic structure-activity relationship (SAR) study of 33 substituted naphthalene-2-carboxamides evaluated in vitro antimycobacterial activity against four mycobacterial species [1]. Within this series, the most active compound, N-benzyl-2-naphthamide, achieved a photosynthetic electron transport (PET) inhibition IC₅₀ of 7.5 μmol/L in spinach chloroplasts, and the series demonstrated MIC values against M. tuberculosis, M. kansasii, and M. avium paratuberculosis that were comparable to or exceeded the standard drugs isoniazid and pyrazinamide [1]. Critically, the study established that the nature of the N-substituent on the naphthalene-2-carboxamide core is a primary driver of potency and selectivity, with cycloalkyl and arylalkyl groups showing distinct activity profiles [1]. While the target compound N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide was not specifically tested in this study, its 4-methylidenecyclohexyl substituent represents a novel variation within this validated substituent space, and the established SAR framework can be used to predict its potential differentiation from simpler cyclohexyl or benzyl analogs.

Antimicrobial Research Tuberculosis Structure-Activity Relationship

Patent Landscape Context: Dual Kinase/HDAC Inhibition Class Membership

The Chipscreen Biosciences patent family (EP2439195B1, US8211901B2, MX2011012752A) explicitly claims naphthalene carboxamide derivatives of a general Formula I as dual inhibitors of protein kinases and histone deacetylases (HDACs) [1][2]. The patent specifies that variations in the amide nitrogen substituent (Z group), including cycloalkylidene and heterocyclic groups, are critical for achieving the dual inhibition profile [1]. N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide is structurally consistent with the claimed genus, wherein the 4-methylidenecyclohexyl moiety serves as the Z substituent [1]. This is significant because the patent describes compounds capable of simultaneously inhibiting both kinase and HDAC activities, a polypharmacology approach relevant to oncology, inflammation, and neurodegenerative disease indications [1]. While the patent does not disclose specific IC₅₀ values for this exact compound, it establishes that compounds within this genus have been prioritized for development based on verified dual inhibitory activity, distinguishing them from naphthalene carboxamides disclosed for single-target applications (e.g., anti-angiogenic agents, neurokinin antagonists) [1][3].

Cancer Research Epigenetics Kinase Inhibition Dual Inhibitor Design

Commercial Availability and Purity Benchmarking

The target compound is commercially available with a minimum purity specification of 95% (HPLC) from verified suppliers . The molecular formula C₁₈H₁₉NO and molecular weight of 265.36 g/mol are confirmed . In contrast, the non-methylidene analog N-cyclohexylnaphthalene-2-carboxamide (CAS 82740-60-1) is listed with a molecular weight of 253.34 g/mol and a complexity index of 308 . The target compound is supplied as a research chemical (not for human use), with catalog number CM950973 . Purity of ≥95% places it within the standard acceptable range for in vitro screening (typically ≥95% for hit confirmation), though users requiring quantitative biology (e.g., IC₅₀ determination) should request a Certificate of Analysis for exact batch purity, as no orthogonal quantification (e.g., qNMR) is publicly available .

Chemical Procurement Analytical Chemistry Quality Control

Recommended Application Scenarios for N-(4-Methylidenecyclohexyl)naphthalene-2-carboxamide Based on Quantitative Evidence


Kinase/HDAC Dual Inhibitor SAR Expansion in Oncology Drug Discovery

The compound's structural alignment with the Chipscreen patent genus for dual kinase/HDAC inhibitors [1] makes it suitable for structure-activity relationship expansion programs targeting these dual enzymatic activities. The 4-methylidenecyclohexyl group provides a geometrically constrained, planar substituent that is distinct from the saturated cyclohexyl and benzyl analogs tested in prior naphthalene-2-carboxamide SAR studies . Procure this compound when the objective is to explore the impact of an exocyclic methylidene moiety on kinase/HDAC selectivity and potency, particularly in oncology or inflammatory disease models.

Antimycobacterial Screening as a Novel N-Substituted Naphthalene-2-carboxamide

Based on the established antimycobacterial activity of the naphthalene-2-carboxamide scaffold, with N-benzyl-2-naphthamide achieving a PET inhibition IC₅₀ of 7.5 μmol/L and several analogs surpassing isoniazid in activity [2], this compound is a rational candidate for inclusion in mycobacterial growth inhibition assays. Its unique methylidenecyclohexyl substituent has not been evaluated in this biological context, offering the potential for a differentiated activity profile. Pair with the saturated N-cyclohexyl analog as a critical comparator to isolate the contribution of the exocyclic double bond.

Chemical Probe Development for Covalent Target Engagement Studies

The exocyclic methylidene (C=CH₂) group represents a potential electrophilic warhead for covalent probe design [1]. Unlike the fully saturated N-cyclohexylnaphthalene-2-carboxamide , this compound can hypothetically participate in Michael addition reactions with cysteine thiols or other nucleophilic residues in protein targets. Procure for pilot covalent inhibitor screening campaigns, where the naphthalene-2-carboxamide core provides a validated target-binding scaffold and the methylidenecyclohexyl group serves as a testable covalent engagement moiety. Structural verification via HRMS (expected [M+H]⁺ = 266.1545) and assessment of glutathione reactivity in vitro are recommended prerequisites before cellular target engagement studies.

Quote Request

Request a Quote for N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.